molecular formula C7H16N2 B13098413 (R)-4-Butylimidazolidine

(R)-4-Butylimidazolidine

Katalognummer: B13098413
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: OGIUACIOOQQSIB-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Butylimidazolidine (CAS: 274930-79-9) is a chiral imidazolidine derivative with the molecular formula C₇H₁₆N₂ and a molar mass of 128.215 g/mol. Its stereochemistry is defined by the (4R) configuration, as indicated in its IUPAC name. The compound features a five-membered imidazolidine ring substituted with a butyl group at the 4-position. The SMILES notation CCCC[C@@H]1CNCN1 highlights the stereocenter and the ring structure .

Eigenschaften

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

(4R)-4-butylimidazolidine

InChI

InChI=1S/C7H16N2/c1-2-3-4-7-5-8-6-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI-Schlüssel

OGIUACIOOQQSIB-SSDOTTSWSA-N

Isomerische SMILES

CCCC[C@@H]1CNCN1

Kanonische SMILES

CCCCC1CNCN1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Butylimidazolidine typically involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. One common method is the reaction of butylamine with glyoxal, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Butylimidazolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Butylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

®-4-Butylimidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of ®-4-Butylimidazolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties (Table 1):

Property Value/Descriptor
Molecular Formula C₇H₁₆N₂
Molar Mass 128.215 g/mol
InChIKey OGIUACIOOQQSIB-SSDOTTSWSA-N
SMILES CCCC[C@@H]1CNCN1
CAS Number 274930-79-9
Chiral Configuration (4R)

Comparison with Similar Compounds

However, the following theoretical analysis is based on general trends in imidazolidine chemistry:

Structural Analogues

4-Pentylimidazolidine: A homolog with a longer alkyl chain (pentyl instead of butyl).

4-Methylimidazolidine :

  • A shorter alkyl-substituted analogue. Likely to exhibit reduced steric hindrance and lower molecular weight (C₅H₁₀N₂), possibly enhancing reactivity in ring-opening reactions.

Functional Group Variations

  • Imidazolidinones: Replacement of one imidazolidine NH group with a carbonyl (C=O) introduces hydrogen-bonding capacity, altering solubility and binding affinity in molecular interactions.
  • N-Substituted Imidazolidines :
    Substituents on the nitrogen atoms (e.g., benzyl, acetyl) could modulate electronic effects and steric bulk, impacting catalytic or pharmacological profiles.

Chirality and Reactivity

The (R)-configuration of 4-Butylimidazolidine may confer distinct reactivity in asymmetric synthesis compared to racemic mixtures or other enantiomers. For example, chiral imidazolidines are known to act as ligands in metal-catalyzed reactions, where enantioselectivity is critical .

Tables Referenced in Evidence (Adapted)

Table 1 : Key identifiers and descriptors of (R)-4-Butylimidazolidine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.